2,4-Bis(methylthio)phenol

Description

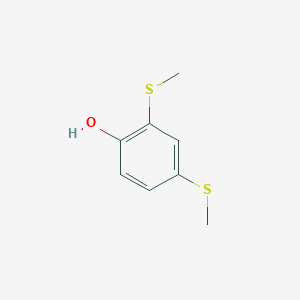

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10OS2 |

|---|---|

Molecular Weight |

186.3 g/mol |

IUPAC Name |

2,4-bis(methylsulfanyl)phenol |

InChI |

InChI=1S/C8H10OS2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 |

InChI Key |

ALTBDYBDBRPBGJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)O)SC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Bis Methylthio Phenol and Its Derivatives

Direct Synthesis Approaches

Direct approaches focus on the modification of a phenol (B47542) or a closely related precursor to introduce one or more methylthio groups at specific positions on the aromatic ring.

The construction of the phenol ring can be achieved through cyclization reactions where the methylthio groups are incorporated during the ring-forming process. A notable strategy involves the [4+2] cycloaromatization of methyl ketene (B1206846) dithioacetals with ketones. nih.gov This method provides a pathway to multifunctional phenols. The reaction is initiated by the Michael addition of a ketone enolate to the ketene dithioacetal, which is facilitated by a base. This is followed by an intramolecular cyclization and subsequent elimination of a methylthio group and water to afford the aromatic phenol ring. nih.gov

Another powerful method is the oxidative cyclization of phenol derivatives mediated by hypervalent iodine reagents. nih.gov While often used for creating polycyclic compounds through intramolecular reactions, the underlying principle involves activating the phenol ring towards nucleophilic attack. nih.gov In a relevant synthetic pathway, a base can be used to generate a phenoxide, which then participates in a cyclization cascade, potentially incorporating sulfur-containing fragments.

A crucial indirect route to thiophenols, which are key precursors for methylthiolated phenols, is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This thermal or catalytically-induced intramolecular reaction involves the migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding an S-aryl thiocarbamate. wikipedia.org The resulting S-aryl thiocarbamate can then be hydrolyzed under basic conditions (e.g., using aqueous NaOH or methanolic KOH) to furnish the corresponding thiophenol. organic-chemistry.orgthieme-connect.com

The process begins with the conversion of a phenol to an O-aryl thiocarbamate by deprotonation with a base, followed by reaction with a thiocarbamoyl chloride. organic-chemistry.org The subsequent rearrangement is driven by the thermodynamically favorable conversion of a C=S double bond to a C=O double bond. organic-chemistry.orgthieme-connect.com Although high temperatures (200-300 °C) are often required, catalytic versions using palladium or photoredox catalysts can proceed under milder conditions. wikipedia.org This rearrangement is a cornerstone for synthesizing substituted thiophenols from readily available phenols. chem-station.com

| Reaction Step | Reagents & Conditions | Product | Reference |

| Thiocarbamate Formation | Phenol, Base (e.g., strong tertiary amine), N,N-Dialkylthiocarbamoyl chloride | O-Aryl thiocarbamate | organic-chemistry.org |

| Newman-Kwart Rearrangement | Heat (200-300 °C) or Pd/Photoredox catalyst | S-Aryl thiocarbamate | wikipedia.org |

| Hydrolysis | Aqueous NaOH or Methanolic KOH | Thiophenol | organic-chemistry.orgthieme-connect.com |

The direct introduction of methylthio groups onto a phenol ring can be accomplished through nucleophilic substitution reactions. One approach involves the reaction of a phenol with methyl disulfide in the presence of a Lewis acid catalyst like zirconium tetrachloride. prepchem.com This reaction proceeds by heating the phenol and catalyst, followed by the addition of methyl disulfide, leading to the formation of ortho-(methylthio)phenol with the release of methyl mercaptan. prepchem.com

Alternatively, functionalization can occur via nucleophilic attack by a sulfur nucleophile on an activated phenol derivative. For instance, the umpolung (polarity reversal) of aldehydes, achieved through organocatalytic enamine activation and subsequent oxidation, can create electrophilic intermediates that react with nucleophiles like thiols. researchgate.net This strategy allows for the coupling of two nucleophilic partners.

Furthermore, copper-catalyzed coupling reactions provide a route to aryl thiols from aryl halides using sulfur powder, which can then be alkylated to form methylthioarenes. organic-chemistry.org While not a direct functionalization of phenol itself, this method is key for preparing precursors. The reaction of an aryl iodide with sulfur powder, catalyzed by CuI, followed by reduction, yields the aryl thiol. organic-chemistry.org

A direct and industrially relevant method for synthesizing substituted phenols involves the condensation of a phenol with an aldehyde and a thiol. A specific example is the synthesis of 2,4-bis(n-octylthiomethyl)-6-methylphenol, which serves as a model for preparing 2,4-bis(methylthio)phenol. google.com This reaction involves treating o-cresol (B1677501) with paraformaldehyde and a mercaptan (like n-octyl mercaptan) in the presence of a cyclic secondary amine catalyst, such as pyrrolidine. google.com The reaction proceeds by heating the mixture, leading to the introduction of two thioalkylmethyl groups onto the phenol ring in a stable, high-yield process. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield | Reference |

| o-Cresol | n-Octyl Mercaptan | Paraformaldehyde | Pyrrolidine | 2,4-Bis(n-octylthiomethyl)-6-methylphenol | High | google.com |

| o-Cresol | n-Octyl Mercaptan | Paraformaldehyde | Dibutylamine | 2,4-Bis(n-octylthiomethyl)-6-methylphenol | 89.7% | google.com |

Precursor-Based Synthetic Strategies

These strategies involve synthesizing the target phenol from acyclic precursors that already contain the key structural elements, particularly the carbon-sulfur bonds.

Ketene dithioacetals are versatile and powerful building blocks in organic synthesis, particularly for creating heterocyclic and aromatic compounds. researchgate.netijrpc.com They are excellent electrophilic precursors and can act as three-carbon synthons. nih.govijrpc.com Specifically, α-oxo ketene dithioacetals are widely used for synthesizing a variety of compounds through cascades of nucleophilic additions. ijrpc.com

A highly effective method for synthesizing substituted phenols involves the 1,3-dianionic annulation of ketones with ketene dithioacetals. nih.gov This approach allows for the construction of multifunctional phenols. The reaction mechanism typically begins with a base-mediated Michael addition of a ketone enolate onto the ketene dithioacetal. This is followed by an intramolecular cyclization and aromatization, which often involves the elimination of one of the methylthio groups as methanethiol, to form the final phenol product. nih.gov This strategy has been successfully applied to the synthesis of 3-aryl-5-thiomethyl-phenols and related polycyclic phenols. nih.gov

| Precursor 1 | Precursor 2 | Key Reaction Type | Product Type | Reference |

| Ketene Dithioacetal | Ketone | 1,3-Dianionic Annulation / [4+2] Cycloaromatization | Substituted Phenol | nih.gov |

| α-Oxo Ketene Dithioacetal | Propargylic Alcohol | Relay Catalysis | 2,4-Diacylthiophene | nih.gov |

Thermolysis of O-Arylthiocarbamates for S-Arylthiocarbamate Rearrangement

A powerful and well-established indirect method for converting phenols into thiophenols—key intermediates for this compound—is the Newman-Kwart Rearrangement (NKR). organic-chemistry.orgwikipedia.org This reaction involves the thermal, intramolecular migration of an aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur atom, yielding a more thermodynamically stable S-aryl thiocarbamate. organic-chemistry.orgjk-sci.com

Formation of O-Aryl Thiocarbamate : A phenol is first deprotonated with a base and then reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form the O-aryl thiocarbamate. wikipedia.orgthieme-connect.com

Thermal Rearrangement : The O-aryl thiocarbamate is heated, typically to high temperatures (200-300 °C), to induce the rearrangement to the S-aryl thiocarbamate. wikipedia.org The reaction proceeds via a four-membered cyclic transition state. wikipedia.orgjk-sci.com

Hydrolysis and Alkylation : The resulting S-aryl thiocarbamate is then hydrolyzed (e.g., with aqueous sodium hydroxide) to yield the corresponding thiophenol. wikipedia.orgthieme-connect.com For the synthesis of this compound, this thiophenol intermediate would then be alkylated with a methylating agent.

The reaction is driven by the favorable conversion of a C=S double bond into a more stable C=O double bond. organic-chemistry.org Electron-withdrawing groups on the aromatic ring can accelerate the reaction, which is consistent with an intramolecular nucleophilic aromatic substitution mechanism. organic-chemistry.orgthieme-connect.com

Table 1: Key Features of the Newman-Kwart Rearrangement

| Feature | Description | Reference |

| Reaction Type | Intramolecular Rearrangement | wikipedia.org |

| Reactant | O-Aryl thiocarbamate | organic-chemistry.org |

| Product | S-Aryl thiocarbamate | organic-chemistry.org |

| Driving Force | Formation of a stable C=O bond from a C=S bond | organic-chemistry.orgjk-sci.com |

| Typical Conditions | High temperatures (200-300 °C) | wikipedia.org |

| Key Application | Synthesis of thiophenols from phenols | wikipedia.orgthieme-connect.com |

Oxazolone (B7731731) as a Versatile Scaffold for Diversity-Oriented Synthesis

While not a direct route to this compound itself, the use of oxazolone scaffolds highlights how bis(methylthio) functional groups can be incorporated into versatile chemical templates for creating diverse molecular libraries. Specifically, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been demonstrated as a powerful building block in diversity-oriented synthesis. beilstein-journals.orgnih.gov

The core strategy involves the nucleophilic ring-opening of the oxazolone. beilstein-journals.orgacs.org Various nucleophiles, including amines, alcohols, and Grignard reagents, can attack the carbonyl group, leading to an acyclic amide adduct. beilstein-journals.orgacs.org These intermediates can then undergo subsequent cyclization reactions to generate a wide array of new heterocyclic structures. For example:

Reaction with primary amines followed by treatment with sodium acetate (B1210297) in acetic acid yields 1-alkyl/aryl-imidazol-5-(4H)-ones. beilstein-journals.org

Reaction with o-phenylenediamine (B120857) can lead to the formation of substituted 1,5-benzodiazepinones or benzimidazoles. beilstein-journals.orgnih.gov

Reaction with tryptamine (B22526) followed by treatment with phosphorus oxychloride can furnish complex β-carboline derivatives. beilstein-journals.orgnih.gov

This demonstrates the utility of the bis(methylthio)methylene group as a stable yet reactive handle that can be carried through multiple synthetic steps, enabling the generation of significant molecular diversity from a single, well-designed starting material.

Table 2: Heterocyclic Scaffolds from 4-Bis(methylthio)methylene-2-phenyloxazol-5-one

| Reactant/Reagent | Resulting Heterocyclic Scaffold | Reference |

| Primary Amines / NaOAc | Imidazol-5-(4H)-ones | beilstein-journals.org |

| o-Phenylenediamine / Acetic Acid | 3H-1,5-Benzodiazepinone | beilstein-journals.orgnih.gov |

| o-Phenylenediamine / Ag₂CO₃ | Benzimidazole & Oxazole derivatives | beilstein-journals.orgnih.gov |

| Tryptamine / POCl₃ | β-Carboline derivatives | beilstein-journals.orgnih.gov |

| Grignard Reagents (Alkyl/Aryl) | N-(1,1-Bis(methylthio)-3-oxo)benzamides (acyclic adducts) | acs.org |

Stereoselective and Regioselective Considerations in Phenol Functionalization

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution, where regioselectivity is a primary concern. The hydroxyl group of phenol is a powerful activating, ortho-, para-directing group. byjus.commlsu.ac.in This strong directing effect is due to the resonance stabilization of the intermediate arenium ion, where the oxygen's lone pairs can delocalize the positive charge.

This inherent reactivity means that electrophilic attack will preferentially occur at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. byjus.com The primary challenge in synthesizing the 2,4-disubstituted product is controlling the reaction to avoid over-substitution, particularly at the second ortho position (C-6), which would lead to the 2,4,6-trisubstituted product. mlsu.ac.in Reaction conditions such as temperature, solvent polarity, and the nature of the electrophile must be carefully controlled. For instance, in the halogenation of phenol, using a nonpolar solvent like carbon disulfide can limit the reaction to monobromination, whereas using polar bromine water leads directly to 2,4,6-tribromophenol. mlsu.ac.in

While the target molecule, this compound, is achiral and thus its synthesis does not involve stereoselective control, the broader field of phenol functionalization is rich with challenges in stereoselectivity. Oxidative coupling reactions of phenols, for example, can generate new stereocenters or axial chirality, and achieving enantioselectivity in these transformations is a significant area of research. jk-sci.comthieme-connect.com Enzymes such as laccases and peroxidases have been explored to catalyze these couplings with high regio- and stereocontrol. thieme-connect.com

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves seeking alternatives to harsh reaction conditions, hazardous reagents, and inefficient processes. researchgate.net Key strategies include the use of safer solvents, recyclable catalysts, and energy-efficient methodologies. researchgate.netacs.org

Significant green advancements have been made for the Newman-Kwart Rearrangement, a key step in an indirect synthesis of the target compound. Traditionally, this reaction requires very high temperatures and often uses high-boiling point organic solvents. wikipedia.org Greener alternatives have been developed:

Microwave-Assisted Synthesis : The rearrangement has been successfully performed in pure water using microwave irradiation. This method avoids organic solvents and leverages the high heating efficiency of microwaves to drive the reaction. researchgate.net

Electrochemical Methods : An electrochemical approach allows the rearrangement to proceed at room temperature. This method requires only a catalytic amount of electric charge and can be performed in a microflow reactor, often without a supporting electrolyte, representing a significant reduction in energy consumption and chemical waste. researchgate.netorganic-chemistry.org

Flow Chemistry : The use of continuous flow reactors can improve heat transfer, reaction control, and safety, especially for highly exothermic or high-temperature reactions. byjus.com

For direct synthesis routes, green approaches would focus on using non-toxic, renewable feedstocks and developing catalytic systems that are highly efficient and recyclable. researchgate.net The use of water as a solvent, where possible, and minimizing waste through high-yield, atom-economical reactions are central tenets of a green synthetic strategy. google.com

Advanced Reaction Mechanisms and Chemical Transformations Involving 2,4 Bis Methylthio Phenol

Mechanistic Investigations of Formation Reactions

The formation of 2,4-bis(methylthio)phenol can be envisaged through several synthetic routes, each involving distinct mechanistic pathways. While specific literature on the synthesis of this exact compound is scarce, plausible mechanisms can be inferred from related reactions.

Detailed Cyclization Mechanisms (e.g., [3+3] Cyclization)

One potential approach for the synthesis of substituted phenols involves [3+3] cyclization reactions. These reactions typically involve the combination of a three-carbon dianionic species with a three-carbon dielectrophilic partner to construct the six-membered ring.

A relevant example is the base-mediated [3+3] cyclization of 1,3-dianionic ketones with ketene (B1206846) dithioacetals, which yields various tri- and tetra-substituted phenols. rsc.orgrsc.org In this type of reaction, the ketone can be deprotonated at both α-carbons to form a 1,3-dianion. This dianion then acts as the three-carbon nucleophilic component. The ketene dithioacetal, possessing two electrophilic centers, serves as the three-carbon electrophilic partner.

The proposed mechanism involves an initial Michael addition of one of the carbanions from the deprotonated ketone to the β-carbon of the ketene dithioacetal. This is followed by an intramolecular aldol-type condensation where the second carbanion attacks the carbonyl carbon of the original ketene dithioacetal moiety. Subsequent elimination of water and a methylthio group leads to the aromatization of the ring, forming the substituted phenol (B47542). While this specific reaction leads to 3-aryl/cyclopropyl-5-thiomethyl-phenols, a modification of the starting materials could potentially lead to the formation of this compound. rsc.orgrsc.org

Table 1: Key Features of [3+3] Cyclization for Phenol Synthesis

| Feature | Description |

| Reactants | 1,3-Dianionic species (from ketones) and 1,3-Dielectrophilic species (e.g., ketene dithioacetals). rsc.orgrsc.org |

| Key Steps | Michael addition, intramolecular aldol (B89426) condensation, dehydration, and aromatization. rsc.org |

| Products | Highly substituted phenols with regiochemical control. rsc.orgrsc.orgresearchgate.net |

Nucleophilic Ring-Opening and Subsequent Cyclization Pathways

Another conceivable route to this compound could involve the nucleophilic ring-opening of a substituted thiirane (B1199164) (episulfide) followed by cyclization. Thiiranes are three-membered heterocyclic compounds containing a sulfur atom, and they can undergo ring-opening reactions upon attack by a nucleophile. rsc.orgdocumentsdelivered.com

In a hypothetical pathway, a suitably substituted thiirane could react with a thiol nucleophile. The reaction of 2- and 2,2-substituted thiiranes with thiols can proceed via an SN2 mechanism, where the thiol attacks one of the carbon atoms of the thiirane ring, leading to its opening. rsc.org The regioselectivity of this ring-opening is influenced by steric and electronic factors, as well as the reaction conditions. rsc.org

Radical and Ionic Mechanisms in Thiophenol Transformations

The formation of the methylthio substituents on the phenol ring can also be considered through radical or ionic transformations of a thiophenol precursor. While direct evidence for the synthesis of this compound through these mechanisms is limited, general principles of thiophenol chemistry can be applied.

Radical reactions involving thiols are well-documented. For instance, thiols can be oxidized to form disulfide bridges, a reaction of significant biological importance. acs.orgacs.org It is conceivable that under specific radical-generating conditions, a thiophenol derivative could react with a source of methyl radicals or undergo a series of radical additions and rearrangements to yield the bis(methylthio) derivative.

Ionic mechanisms, particularly electrophilic aromatic substitution, are common for phenols. However, the introduction of a methylthio group typically proceeds via nucleophilic attack of a thiolate. A plausible ionic pathway could involve the reaction of a phenoxide with a reagent that can deliver a "CH₃S⁺" equivalent, although such reagents are not common. A more likely ionic route would be the nucleophilic aromatic substitution on a di-substituted aromatic ring where the leaving groups are activated towards displacement by methylthiolate.

Reactivity of the Methylthio Groups in this compound

The two methylthio groups in this compound are key sites for further chemical transformations, offering avenues for the synthesis of a variety of derivatives.

Oxidation Reactions and Sulfur Chemistry

The sulfur atoms in the methylthio groups are susceptible to oxidation. Thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones. This transformation is a fundamental reaction in sulfur chemistry and can be achieved using various oxidizing agents.

The oxidation of a thioether to a sulfoxide (B87167) is generally the more facile step. Further oxidation to the sulfone often requires stronger oxidizing conditions. Common oxidants for these transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and ozone. The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the choice of oxidant, reaction temperature, and stoichiometry.

Applying this to this compound, one would expect that treatment with a mild oxidizing agent could yield the corresponding mono- or bis-sulfoxide derivatives. Stronger oxidation would lead to the formation of the bis-sulfone. These oxidized derivatives would have significantly different electronic and steric properties compared to the parent compound, potentially influencing their biological activity and further reactivity.

Table 2: Oxidation States of Sulfur in Thioether Derivatives

| Compound Type | Sulfur Oxidation State | General Oxidizing Agents |

| Thioether (Sulfide) | -2 | - |

| Sulfoxide | 0 | Hydrogen Peroxide, m-CPBA |

| Sulfone | +2 | Stronger oxidizing conditions with H₂O₂, KMnO₄ |

Further Functionalization via Thiol/Thioether Chemistry

The methylthio groups can also be targets for other functionalization reactions beyond oxidation. While the C-S bond in a thioether is generally stable, it can be cleaved under certain conditions. For instance, desulfurization of a methylthio group can be achieved, which would allow for the synthesis of the corresponding mono- or unsubstituted phenol.

Furthermore, the sulfur atom in a thioether can act as a nucleophile. This property can be exploited in reactions such as alkylation to form sulfonium (B1226848) salts. The resulting sulfonium salts are good leaving groups and can be used in subsequent substitution reactions.

The development of metal-catalyzed cross-coupling reactions has also opened up new possibilities for the functionalization of thioethers. Although less common than reactions involving halides or triflates, methods for the C-C bond formation at the position of a thioether group have been reported. These advanced synthetic methods could potentially be applied to this compound to create more complex molecular architectures.

Formation of Complex Heterocyclic and Polycyclic Architectures

Information regarding the use of this compound as a direct precursor for the synthesis of complex heterocyclic and polycyclic structures is not found in the reviewed scientific literature.

Catalysis in Chemical Transformations of this compound

Specific catalysts and reaction conditions for the transformation of this compound into complex heterocyclic and polycyclic architectures are not detailed in the available research.

Computational Chemistry and Theoretical Studies of 2,4 Bis Methylthio Phenol Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2,4-bis(methylthio)phenol. By solving approximations of the Schrödinger equation, these methods can model the behavior of electrons within the molecule, leading to a comprehensive understanding of its structure and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. DFT calculations focus on the electron density to determine the most stable spatial arrangement of atoms (geometry optimization) and to describe the distribution and energy of molecular orbitals.

For phenolic and thiophenolic compounds, DFT is employed to calculate key electronic properties that govern their reactivity. nih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, a key feature in the antioxidant activity of phenols, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. scispace.com

Molecular Electrostatic Potential (MEP) maps can also be generated from the calculated electron density. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.com For this compound, the MEP would highlight the electron-rich areas around the phenolic oxygen and sulfur atoms, indicating sites susceptible to electrophilic attack, and the acidic nature of the phenolic proton.

Table 1: Calculated Electronic Properties for Phenol (B47542) Analogues

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; important for antioxidant activity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. uncw.eduresearchgate.net

Infrared (IR) Spectroscopy: Theoretical frequency calculations, typically performed using DFT methods, can predict the vibrational spectra of this compound. researchgate.net These calculations help in assigning the absorption bands observed in experimental IR spectra to specific molecular vibrations, such as stretching and bending of bonds. okstate.edumdpi.com For this compound, key predicted vibrations would include the O-H stretching of the hydroxyl group, C-S stretching of the methylthio groups, C-H stretching of the aromatic ring and methyl groups, and C=C stretching within the benzene (B151609) ring. okstate.edupressbooks.pub

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | ~3600 (free), 3200-3550 (H-bonded) |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1500-1600 |

| C-S | Stretching | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra via computational methods has become a reliable tool for structure verification. frontiersin.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic shielding values of nuclei like ¹H and ¹³C. nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Such calculations can predict the chemical shifts for all protons and carbons in this compound, aiding in the assignment of complex experimental spectra. uncw.eduescholarship.org

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, energetics, and the structures of transient species like transition states. mdpi.com

For instance, studies on the photochemistry of a related compound, para-methylthiophenol, have utilized computational methods to understand its excited-state reaction pathways. rsc.orgresearchgate.net Upon photoexcitation, the molecule can undergo S-H bond dissociation. Theoretical calculations can identify the specific excited states involved (e.g., S₁ (¹ππ) and S₂ (¹πσ)) and locate conical intersections, which are crucial for understanding the ultrafast dissociation dynamics. rsc.orgresearchgate.net

Similarly, the oxidation of the methylthio groups in this compound to form the corresponding sulfoxide (B87167) and sulfone derivatives is a key aspect of its reactivity. Quantum chemical calculations can model the energetics of these oxidation pathways, determine the activation barriers for each step, and identify the most favorable reaction mechanism. nih.gov DFT calculations can also be used to study the thermodynamics and kinetics of radical-molecule coupling reactions, which are important for understanding the formation mechanisms of complex sulfur-containing aromatic compounds from chlorothiophenol precursors. nih.gov

Conformational Analysis and Intramolecular Interactions

The flexibility of the two methylthio groups in this compound allows for the existence of multiple conformations, which can be investigated using computational methods. nih.gov Conformational analysis involves calculating the relative energies of different spatial arrangements (rotamers) of the molecule to identify the most stable conformers.

A key structural feature of this compound is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the lone pair of electrons on the sulfur atom of the ortho-positioned methylthio group. This type of O-H···S interaction can influence the molecule's conformation, stability, and reactivity. Computational studies can quantify the strength of this hydrogen bond and its effect on the O-H bond dissociation enthalpy (BDE), which is a critical parameter for antioxidant activity. researchgate.net The presence of an intramolecular hydrogen bond can stabilize the phenoxyl radical formed after hydrogen atom donation, thereby enhancing the antioxidant potential. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational models can predict the chemical reactivity and selectivity of this compound. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions, can provide quantitative predictions of local reactivity. nih.govscispace.com These descriptors help to identify which atoms in the molecule are most susceptible to attack by different types of reagents. For this compound, such analysis would likely confirm the phenolic oxygen and the sulfur atoms as key sites for electrophilic reactions, while the aromatic ring positions would be activated towards electrophilic substitution.

The antioxidant activity of phenolic compounds is closely related to their ability to donate a hydrogen atom from the hydroxyl group. Computational chemistry allows for the calculation of the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value generally correlates with higher antioxidant activity. nih.gov Theoretical studies can compare the BDE of this compound with that of other phenols to predict its relative antioxidant efficacy. The electron-donating nature of the two methylthio groups is expected to lower the O-H BDE compared to unsubstituted phenol, suggesting enhanced antioxidant potential. nih.gov

Advanced Applications of 2,4 Bis Methylthio Phenol and Its Derivatives in Chemical Science

Applications in Polymer Chemistry and Materials Science

The unique structure of 2,4-bis(methylthio)phenol, featuring a reactive phenolic hydroxyl group and two sulfur-containing methylthio groups, makes it and its derivatives valuable in the field of polymer chemistry and materials science. These compounds can be incorporated into polymer systems to enhance their properties or used as building blocks for novel polymer structures.

Role as Polymer Additives and Stabilizers

Phenolic compounds are widely recognized for their antioxidant properties, which are crucial for preventing the degradation of polymers when exposed to heat, light, and oxygen. pqri.org The mechanism of action involves the phenolic hydroxyl group donating a hydrogen atom to radical species, thereby terminating the chain reactions that lead to polymer degradation. kyoto-u.ac.jp This process is essential for maintaining the molecular architecture and physical properties of the polymer. pqri.org

While specific research detailing the performance of this compound as a primary antioxidant is not extensively published, its structural similarity to other phenolic antioxidants suggests a potential role in polymer stabilization. pqri.orgkyoto-u.ac.jp Often, phenolic antioxidants are used in synergistic blends with other stabilizers, such as organophosphites, to provide comprehensive protection during high-temperature processing and for long-term stability. pqri.orgspecialchem.com For instance, in polyolefins like polyethylene, a combination of a sterically hindered phenolic antioxidant with a phosphite (B83602) is effective in preventing both cross-linking and chain scission, thereby preserving the polymer's molecular weight and mechanical integrity. specialchem.com The presence of sulfur atoms in this compound could also contribute to its stabilizing effects, as sulfur-containing compounds are known to act as secondary antioxidants that decompose hydroperoxides.

The effectiveness of a stabilization package is critical in preventing discoloration and degradation, which can lead to the formation of extractable and leachable byproducts. pqri.org The selection of additives is tailored to the specific polymer and the conditions it will encounter. specialchem.com

Synthesis of Functional Polymer Architectures

Beyond their role as additives, phenolic compounds can serve as monomers or be chemically grafted onto polymer backbones to create functional polymer architectures. The hydroxyl group of this compound provides a reactive site for polymerization reactions. Fungal phenol (B47542) oxidases, for example, have been shown to polymerize various phenolic compounds, including chlorinated phenols, through oxidative coupling reactions. nih.gov This enzymatic approach can lead to the formation of oligomers and polymers. nih.gov

While direct polymerization of this compound is not widely documented, related derivatives are used to create complex molecular structures. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one serves as a versatile template for synthesizing a variety of functionalized oxazoles and other heterocycles through ring-opening and cyclization reactions. acs.orgrsc.org This demonstrates how the core structure, featuring methylthio groups, can be a key component in building more complex, functional molecules that could potentially be integrated into polymer chains to impart specific properties.

Role as Intermediates in Fine Chemical Synthesis

The chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. Its phenolic and methylthio groups offer multiple reaction sites for building the intricate structures required for biologically active compounds.

Precursors for Pharmaceutical Compounds

While the primary application of this compound as an intermediate lies in agrochemicals, its structural motifs are relevant to pharmaceutical synthesis. Phenols and their derivatives are fundamental building blocks in the production of a wide array of pharmaceuticals. mdpi.com Chemical suppliers that produce 4-(methylthio)phenol (B156131) and related compounds often market them for applications in pharmaceutical intermediates and material sciences. thegoodscentscompany.comthegoodscentscompany.com The synthesis of optically active tertiary alcohols, which are key intermediates for certain drugs like (S)-Oxybutynin, often starts from phenolic precursors. sumitomo-chem.co.jp Similarly, various other key pharmaceutical intermediates, such as those for Naproxen and Albendazole, are derived from specifically functionalized aromatic compounds. g-biotec.com Although direct synthesis of a commercial drug from this compound is not prominently cited, the chemical functionalities it possesses are of significant interest to medicinal chemists developing new therapeutic agents.

Intermediates in Agrochemical Development

The most significant role of this compound is as a key precursor in the synthesis of organothiophosphate pesticides. researchgate.net Chlorinated phenols are widely used intermediates for producing herbicides and pesticides. mdpi.com

A prominent example is the synthesis of Fenthion , an organothiophosphate insecticide. The synthesis involves the reaction of this compound with a phosphorylating agent. Fenthion and its metabolites, such as fenoxon sulfoxide (B87167), function by inhibiting the acetylcholinesterase (AChE) enzyme, which is critical for the nervous system of insects. researchgate.netnih.gov

Another important agrochemical derived from a related structure is Fosthiazate , a broad-spectrum nematicide used to control plant-parasitic nematodes. awiner.commedchemexpress.com Fosthiazate is an organophosphorus compound that also acts by inhibiting acetylcholinesterase in nematodes. awiner.commedchemexpress.com While not directly synthesized from this compound, its synthesis involves related organothiophosphate chemistry, highlighting the importance of this class of compounds in agrochemical development. scbt.combiosynth.comgoogle.com

The following table outlines the conversion of phenolic intermediates into active agrochemical compounds.

| Precursor/Intermediate | Resulting Agrochemical | Chemical Class | Primary Use |

| This compound | Fenthion | Organothiophosphate | Insecticide researchgate.netnih.gov |

| Thiazolidine derivatives | Fosthiazate | Organophosphorus | Nematicide awiner.commedchemexpress.com |

| Chlorinated Phenols | Various | Chlorophenoxy acid | Herbicide mdpi.com |

Synthesis of Aroma Chemicals and Fragrances

Thiol-containing compounds, despite often being associated with unpleasant odors, can impart desirable fruity or savory notes at low concentrations in flavor and fragrance compositions. google.com Phenolic compounds and their derivatives are used as intermediates in the synthesis of aroma chemicals. thegoodscentscompany.comthegoodscentscompany.com For example, 2-(methylthio)phenol (B87076) is noted for its sulfurous odor and meaty flavor, finding use in snack foods, meat products, and soups at parts-per-million levels. thegoodscentscompany.com

However, its isomer, 4-(methylthio)phenol, is generally not recommended for direct use in fragrance or flavor applications. thegoodscentscompany.com The potential for this compound to be used as a precursor for aroma chemicals exists, likely through chemical modification of its functional groups to produce compounds with specific sensory profiles. Companies specializing in high-impact aroma chemicals often focus on sulfur and heterocyclic chemistries to develop unique flavor and fragrance ingredients. thegoodscentscompany.com

Coordination Chemistry and Ligand Design with Bis(methylthio)phenol Structures

The field of coordination chemistry extensively utilizes ligands that can form stable complexes with metal ions, and the structural framework of this compound offers a versatile platform for designing such ligands. The presence of a phenolic oxygen and two sulfur atoms from the methylthio groups provides multiple donor sites for coordination with a wide array of transition metals. The inherent electronic and steric properties of this scaffold can be readily tuned, making it a subject of significant research interest.

The fundamental structure of this compound contains soft thioether donors and a hard phenolate (B1203915) donor, allowing for the complexation of various metal ions. However, its true potential is often realized when it is used as a precursor for more elaborate, polydentate ligands. A predominant strategy involves the derivatization of the phenol group, most commonly through condensation reactions with amines to form Schiff bases. researchgate.netwmich.edu This approach introduces imine nitrogen atoms as additional coordination sites, enhancing the denticity and stability of the resulting metal complexes.

Research has demonstrated that Schiff base ligands derived from thioether-containing aldehydes or anilines readily coordinate with a variety of transition metal ions. ijsra.netresearchgate.net For instance, Schiff bases synthesized from 2-(methylthio)aniline (B147308) and substituted salicylaldehydes have been shown to form stable complexes with metals like ruthenium(II). researchgate.net The resulting ligands can act as bidentate or tridentate chelating agents, coordinating through the phenolic oxygen, imine nitrogen, and sometimes the thioether sulfur. wmich.edunih.gov The involvement of the thioether group in coordination is crucial as it can influence the geometry and electronic properties of the metal center. acs.orgnih.gov

The coordination geometry of the resulting metal complexes is highly dependent on the specific metal ion and the denticity of the ligand. Studies on various Schiff base complexes have identified geometries ranging from tetrahedral and square planar to octahedral. researchgate.netijsra.net For example, complexes of Co(II), Ni(II), and Cu(II) with certain Schiff base ligands derived from a 4-(methylthio)benzaldehyde (B43086) have been found to adopt octahedral geometries, while Zn(II), Cd(II), and Hg(II) complexes with the same ligand tend to be tetrahedral. ijsra.net

The design of these ligands is not limited to simple Schiff bases. More complex, macrocyclic structures incorporating the thioether-phenol motif have also been synthesized. These macropolycycles can encapsulate metal ions within a pre-organized cavity, leading to highly stable and selective complexes. researchgate.net For instance, expanded calix nih.govarene analogues featuring thioether and amine functionalities have been prepared and their coordination properties with metals like palladium have been investigated. researchgate.net Another approach involves creating bicompartmental ligands, such as bisthiosemicarbazones derived from functionalized phenols, which are capable of binding two metal ions in close proximity. mdpi.com

The versatility of the bis(methylthio)phenol framework is further highlighted by its use in creating ligands for various metal-catalyzed reactions. The thioether groups can act as directing groups in C-H bond functionalization, facilitating the synthesis of complex organic molecules. nih.gov Furthermore, thioether-functionalized phenolato ligands have been successfully employed in the synthesis of Group 4 metal complexes active in polymerization catalysis. documentsdelivered.com

The table below summarizes various ligand types derived from or related to the (methylthio)phenol structure and the metal ions they have been shown to coordinate with.

| Ligand Type | General Structure Features | Coordinated Metal Ions | Reference(s) |

| Thioether-Phenolato | Simple phenol with one or more thioether groups | Group 4 (Ti, Zr) | documentsdelivered.com |

| Schiff Base (Bidentate/Tridentate) | Formed from (methylthio)aniline or (methylthio)benzaldehyde | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Ru(II) | ijsra.netresearchgate.net |

| Thioether-containing Macrocycles | Expanded calixarenes with thioether and amine donors | Palladium(II) | researchgate.net |

| Bisthiosemicarbazone | Bicompartmental ligand with N2S2O donor set | General transition metals | mdpi.com |

| Diphenylthiophenolate | Thiophenol with phenyl substituents | Molybdenum, Rhodium | rsc.org |

Detailed findings from structural analyses of specific complexes reveal the precise coordination environment around the metal center.

| Complex Example | Metal Ion | Ligand | Coordination Geometry | Key Findings | Reference |

| [NiLCl]Na (where L is a tridentate NSO Schiff base) | Ni(II) | (E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-N-ethyledrazine-1-carbothioamide | Square Planar | The ligand coordinates through the phenolic oxygen, imine nitrogen, and thioamide sulfur. | researchgate.net |

| [CoL(OH2)2Cl]Na (where L is a tridentate NSO Schiff base) | Co(II) | (E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-N-ethyledrazine-1-carbothioamide | Octahedral | Two water molecules complete the octahedral coordination sphere around the cobalt ion. | researchgate.net |

| [Pd2Cl4(3)] (where 3 is a thioether-functionalized macrocycle) | Pd(II) | Tetraaza-expanded calix nih.govarene analogue with thioether groups | Distorted Square Planar | The palladium ion is coordinated by a nitrogen atom and a thioether sulfur from the macrocycle. | researchgate.net |

| [ML2Cl2] (M=Co, Ni, Cu) | Co(II), Ni(II), Cu(II) | Schiff base from 4-(methylthio)benzaldehyde and Napthofuran-2-carbohydrazide | Octahedral | The metal ion is coordinated by the amide oxygen and azomethine nitrogen. | ijsra.net |

| [ML2Cl2] (M=Zn, Cd, Hg) | Zn(II), Cd(II), Hg(II) | Schiff base from 4-(methylthio)benzaldehyde and Napthofuran-2-carbohydrazide | Tetrahedral | The ligand acts as a neutral bidentate ligand. | ijsra.net |

Environmental Chemistry of 2,4 Bis Methylthio Phenol and Its Biotransformations

Degradation Pathways and Mechanisms in Environmental Matrices

The degradation of 2,4-Bis(methylthio)phenol in the environment is expected to proceed through several key pathways, largely dictated by the reactivity of its functional groups. The phenolic hydroxyl group is susceptible to oxidation, while the methylthio groups can be oxidized or be involved in other transformations.

Photodegradation is a significant process for the breakdown of organic compounds in sunlit surface waters and the atmosphere. For phenolic compounds, this can occur through direct absorption of sunlight or, more commonly, through indirect photolysis involving reaction with photochemically generated reactive species like hydroxyl radicals (•OH) and peroxyl radicals. The estimated half-life for the reaction of phenol (B47542) with hydroxyl radicals in the atmosphere is approximately 14.6 hours. cdc.gov For thiophenol derivatives, photooxidation can lead to the formation of disulfides, a reaction that is influenced by pH and the specific wavelength of light. nih.gov The rate of photodegradation can be influenced by light intensity, with the rate often increasing with higher light intensity, though this effect can become non-linear at very high intensities. mdpi.com

Microbial degradation is a primary pathway for the removal of phenolic compounds from soil and water. cdc.govresearchgate.net A wide variety of bacteria and fungi are known to degrade phenol, often utilizing it as a sole source of carbon and energy. nih.govfrontiersin.org The initial step in aerobic biodegradation of phenols typically involves hydroxylation by a phenol hydroxylase to form a catechol. frontiersin.org This is followed by ring cleavage, which can occur via either the ortho or meta pathway. nih.govfrontiersin.org The presence of substituents on the phenolic ring can influence the rate and pathway of degradation. For instance, some dimethylphenols are considered less easily biodegradable than phenol itself. nih.gov The biodegradation of phenolic compounds can be more efficient when carried out by a microbial consortium, where different species can perform different steps in the degradation pathway. frontiersin.org

Chemical oxidation in the environment can occur through reactions with various oxidizing agents. In soil, manganese oxides can act as powerful oxidants for phenolic compounds. The reactivity of phenols with these oxides is influenced by the soil's properties. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are also relevant. These radicals can effectively degrade a wide range of organic compounds, including phenols and their derivatives. mdpi.com Furthermore, the sulfur atoms in the methylthio groups are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. researchgate.netrsc.org

Identification and Characterization of Environmental Transformation Products

The degradation of this compound is expected to generate a variety of transformation products.

Oxidation of Methylthio Groups: The sulfur atoms are likely to be oxidized to form the corresponding sulfoxides and sulfones.

Hydroxylation of the Aromatic Ring: Similar to other phenols, the aromatic ring can be hydroxylated, leading to the formation of catechol-like or hydroquinone-like structures.

Cleavage of the Aromatic Ring: Following hydroxylation, microbial action can lead to the cleavage of the aromatic ring, resulting in the formation of smaller, aliphatic molecules.

Formation of Disulfides: Photochemical reactions of thiophenols can lead to the formation of disulfide bonds. nih.gov

The formation of more polar transformation products is a common outcome of these processes.

Influence of Environmental Factors on Degradation Kinetics

The rate of degradation of this compound will be significantly influenced by various environmental factors.

pH: The pH of the environment can affect the chemical stability and ionization state of the phenol, which in turn influences its reactivity and bioavailability. For some thiophenol derivatives, the rate of photooxidation is pH-dependent. nih.gov The degradation of some phenolic compounds by bacteria is also enhanced under specific pH conditions. researchgate.net The stability of thiamine, for example, is known to be pH-dependent, being more stable in acidic conditions. nih.gov

Temperature: Temperature affects the rates of both chemical reactions and microbial activity. Generally, an increase in temperature leads to an increase in the rate of degradation, up to an optimal point for microbial processes. mdpi.comnih.gov For example, the dissolution rate of some organic compounds has been observed to double with every 10°C increase in temperature. researchgate.net

Microbial Activity: The presence of a diverse and adapted microbial community is crucial for efficient biodegradation. researchgate.net The rate of degradation will depend on the abundance and specific capabilities of the phenol-degrading microorganisms present in the environment. frontiersin.org

Data Tables

Table 1: Potential Degradation Pathways of this compound

| Degradation Pathway | Description | Key Reactants/Conditions |

|---|---|---|

| Photodegradation | Degradation by sunlight, either directly or through reaction with photochemically produced reactive species. | Sunlight, Hydroxyl Radicals (•OH) |

| Aerobic Biodegradation | Microbial degradation in the presence of oxygen, typically involving hydroxylation and ring cleavage. | Oxygen, Phenol-degrading microorganisms |

| Anaerobic Biodegradation | Microbial degradation in the absence of oxygen. | Anaerobic microorganisms |

| Chemical Oxidation | Reaction with environmental oxidants. | Manganese Oxides, Hydroxyl Radicals |

Table 2: Potential Environmental Transformation Products of this compound

| Transformation Product Type | Potential Formation Pathway |

|---|---|

| Sulfoxides and Sulfones | Oxidation of the methylthio groups. |

| Hydroxylated Derivatives (e.g., Catechols) | Photodegradation or Biodegradation. |

| Ring Cleavage Products | Biodegradation. |

| Disulfides | Photodegradation. |

Table 3: Environmental Factors Influencing Degradation of Phenolic Compounds

| Environmental Factor | Influence on Degradation |

|---|---|

| pH | Affects chemical stability, ionization state, microbial activity, and rates of photochemical reactions. nih.govresearchgate.netnih.gov |

| Temperature | Influences rates of chemical reactions and microbial metabolism. mdpi.comnih.govresearchgate.net |

| Microbial Population | The presence, diversity, and adaptation of microorganisms capable of degrading phenols are critical for biodegradation. researchgate.netfrontiersin.org |

| Light Intensity | Higher light intensity can increase the rate of photodegradation. mdpi.com |

| Nutrient Availability | Adequate nutrients are required to support microbial growth and degradation activities. |

| Presence of Other Pollutants | Co-contaminants can either inhibit or sometimes enhance the degradation of a target compound. |

Compound List

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.